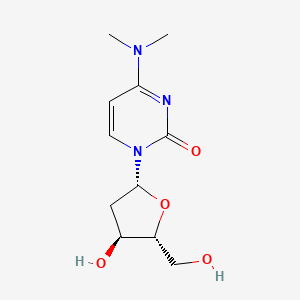

N4,N4-dimethyl-2'-deoxycytidine

Description

BenchChem offers high-quality N4,N4-dimethyl-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,N4-dimethyl-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCNEMUWMUKEGM-QXFUBDJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: N4,N4-dimethylcytidine (m4,4C) in Ribosomal RNA

Executive Summary

This guide provides an in-depth analysis of N4,N4-dimethylcytidine (m4,4C) within the context of ribosomal RNA (rRNA).

Critical Nomenclature Correction: The prompt specified N4,N4-dimethyl-2'-deoxycytidine. It is scientifically imperative to distinguish that 2'-deoxycytidine is a DNA nucleoside. Ribosomal RNA (rRNA) is composed of ribonucleosides (containing a 2'-hydroxyl group). Consequently, the biologically relevant modification in rRNA is N4,N4-dimethylcytidine (m4,4C) . The deoxy analog (d-m4,4C) is primarily utilized in synthetic biology and X-ray crystallography to mimic the steric properties of the RNA modification without the lability of the RNA backbone.

This document focuses on the endogenous role of the ribonucleoside m4,4C in ribosome biogenesis, translational fidelity, and hyperthermophilic adaptation, while referencing the synthetic utility of the deoxy-analog where appropriate.

Part 1: Structural & Chemical Basis[1][2]

Chemical Distinction: Ribo- vs. Deoxy-

The presence of the 2'-hydroxyl (2'-OH) group in rRNA is the fundamental differentiator between the requested deoxy molecule and the biological ribo effector.

| Feature | N4,N4-dimethylcytidine (m4,4C) | N4,N4-dimethyl-2'-deoxycytidine (d-m4,4C) |

| Backbone Sugar | Ribose (contains 2'-OH) | Deoxyribose (lacks 2'-OH) |

| Biological Context | Endogenous rRNA modification (Helix 31) | Synthetic DNA, Restriction-Modification systems |

| Structural Role | C3'-endo pucker (A-form helix preference) | C2'-endo pucker (B-form helix preference) |

| Function | Steric modulation of decoding center | Crystallographic analog / Polymerase probe |

Steric Modulation and Base Pairing

The dimethylation of the N4-amine of cytidine has a profound structural impact.

-

Loss of Hydrogen Bonding: The N4 position is normally a hydrogen bond donor in Watson-Crick G-C pairing. Methylation removes these protons, preventing standard base pairing.

-

Steric Hindrance: The bulky methyl groups create steric clashes that force the base to "flip out" of the helical stack or adopt specific conformations (syn/anti modulation).

-

Hydrophobicity: The addition of two methyl groups increases the local hydrophobicity, stabilizing interactions with ribosomal proteins or stabilizing the tertiary structure of rRNA in extreme environments (e.g., hyperthermophiles).

Part 2: Biological Function in rRNA[1]

Recent high-resolution Cryo-EM and LC-MS/MS studies have identified m4,4C as a critical determinant of ribosome stability, particularly in Archaea, with functional analogs in Bacteria.

Helix 31 Conservation (Archaea)

In hyperthermophilic archaea like Thermococcus kodakarensis, m4,4C is found at position C918 in Helix 31 (H31) of the 16S rRNA.[1][2][3]

-

Mechanism: H31 forms a "bridge" between the head and body of the Small Subunit (SSU). The m4,4C modification stabilizes this loop, preventing thermal denaturation at temperatures >80°C.

-

Causality: Deletion of the methyltransferase responsible (TK2045) results in a thermosensitive phenotype, confirming m4,4C's role in structural integrity under stress.

The Bacterial Analog: m4Cm

In E. coli 16S rRNA, the equivalent functional residue is N4,2'-O-dimethylcytidine (m4Cm) at position C1402.[2][4][5] While chemically distinct (one methyl on base, one on ribose), it serves a similar role in the Decoding Center .

-

P-Site Interaction: The modified cytidine interacts directly with the P-site codon of mRNA.[5][6]

-

Fidelity: Loss of the N4-methyl group increases non-AUG initiation and decreases stop codon read-through, indicating its role in enforcing strict codon-anticodon pairing.

Biosynthetic Pathway

The formation of m4,4C is a post-transcriptional event catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

Figure 1: Stepwise methylation pathway for the generation of N4,N4-dimethylcytidine in ribosomal RNA.

Part 3: Analytical Methodologies

As an Application Scientist, establishing robust detection methods is paramount. m4,4C presents unique challenges due to its chemical stability and resistance to traditional deamination techniques.

Protocol: LC-MS/MS Detection of m4,4C

This is the "Gold Standard" for unambiguous identification.

Reagents:

-

Nuclease P1 (Sigma)

-

Snake Venom Phosphodiesterase (SVPD)

-

Alkaline Phosphatase (CIAP)

-

LC-MS Grade Acetonitrile/Water

Workflow:

-

rRNA Isolation: Purify 16S/18S rRNA using sucrose gradient ultracentrifugation to ensure no tRNA contamination (tRNA is heavily modified and will skew results).

-

Hydrolysis:

-

Incubate 1-5 µg rRNA with Nuclease P1 (1 U) in 20 mM NH4OAc (pH 5.3) at 42°C for 2 hours.

-

Add NH4HCO3 (to pH 8.0), SVPD, and CIAP. Incubate 2 hours at 37°C.

-

Validation Step: Spike with a stable isotope-labeled internal standard (e.g., 13C-Cytidine) to quantify digestion efficiency.

-

-

LC Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase A: 0.1% Formic Acid in H2O.

-

Mobile Phase B: 0.1% Formic Acid in MeCN.

-

-

MS/MS Detection:

-

Target the specific mass transition for m4,4C.

-

Precursor Ion (

): 272.1 m/z -

Product Ion (Base): 140.1 m/z (dimethylcytosine base loss).

-

Bisulfite Sequencing Resistance (Negative Selection)

Unlike 5-methylcytidine (m5C), which resists bisulfite conversion, and unmodified Cytidine, which converts to Uridine, m4,4C is largely resistant to bisulfite deamination but does not behave identically to m5C in all library preps.

-

Note: Standard bisulfite pipelines may misidentify m4,4C as m5C. Orthogonal validation via LC-MS is required.

Synthetic Applications of the Deoxy-Analog

The user's queried molecule, N4,N4-dimethyl-2'-deoxycytidine , is synthesized via phosphoramidite chemistry for use in:

-

Crystallography: To capture ribosome-ligand interactions where the 2'-OH might interfere or where DNA-RNA hybrid helices are being studied.

-

Polymerase Probing: To test the steric fidelity of high-fidelity DNA polymerases (the bulky dimethyl group acts as a checkpoint).

Figure 2: Analytical workflow for the isolation and quantification of m4,4C from ribosomal RNA.

References

-

A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Source: Proceedings of the National Academy of Sciences (PNAS), 2024. Context: Identification of m4,4C at C918 in Thermococcus kodakarensis and characterization of the synthase TK2045.[1] URL:[Link]

-

Probing the stabilizing effects of modified nucleotides in the bacterial decoding region of 16S ribosomal RNA. Source: Nucleic Acids Research, 2013. Context: Analysis of the related N4,2'-O-dimethylcytidine (m4Cm) in bacterial decoding centers.[2][4][7] URL:[Link]

-

METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA. Source: Nucleic Acids Research, 2019. Context: Characterization of the mammalian mitochondrial homolog and the N4-methylation machinery.[5][6] URL:[Link]

-

Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues. Source: Journal of Organic Chemistry (via PMC). Context: Synthetic protocols for N4-methylated cytidine analogs, relevant for the deoxy/ribo distinction. URL:[Link]

Sources

- 1. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Probing the stabilizing effects of modified nucleotides in the bacterial decoding region of 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

N4,N4-Dimethyl-2'-Deoxycytidine: A Synthetic Epigenetic Probe

This is an in-depth technical guide on N4,N4-dimethyl-2'-deoxycytidine (m4,4dC) .

Editorial Note: While N4,N4-dimethylcytidine (m4,4C) is a confirmed epitranscriptomic mark in archaeal rRNA (enhancing hyperthermophily) and viral RNA, its 2'-deoxy DNA counterpart (m4,4dC ) is primarily characterized as a synthetic epigenetic probe and a nucleoside analog used to interrogate DNA repair mechanisms (e.g., AlkB family) and polymerase fidelity. This guide addresses m4,4dC in the context of "Synthetic Epigenetics"—the use of chemically modified bases to map the steric and hydrogen-bonding limits of genetic information processing.

Technical Guide & Experimental Protocols

Part 1: Executive Summary & Chemical Logic

N4,N4-dimethyl-2'-deoxycytidine (m4,4dC) is a non-canonical pyrimidine nucleoside where the exocyclic amino group at position 4 of the cytosine ring is fully methylated. Unlike its mono-methylated cousin (N4-methyl-dC or 4mC), which retains one proton for hydrogen bonding, m4,4dC completely lacks hydrogen bond donors at the Watson-Crick interface.

The "Hydrogen Bond Blockade"

The defining feature of m4,4dC is the steric and electrostatic blockade of base pairing.

-

Canonical dC: Donates H-bonds via N4-H to O6 of Guanine.

-

Epigenetic 4mC: Retains one N4-H; can still pair with G (though with altered stability).

-

Synthetic m4,4dC: The two methyl groups replace both hydrogens. This abolishes the capacity to base-pair with Guanine via the standard Watson-Crick geometry, forcing the DNA helix into local distortion, wobble pairing, or single-stranded character.

Key Applications:

-

Substrate for Oxidative Demethylases: Used to characterize the catalytic mechanism of AlkB and TET family enzymes (repair/erasure).

-

Polymerase Checkpoint Probe: Tests the fidelity and "tightness" of DNA polymerase active sites.

-

Structural Disruptor: Induces local melting to study helicase or primase activity.

Part 2: Structural Biology & Mechanism

Steric Impact on the Major Groove

The addition of two methyl groups at N4 creates a bulky hydrophobic patch in the major groove. This has two consequences:

-

Disruption of Hydration Spine: The methyl groups displace the ordered water molecules typically found in the major groove, altering protein-DNA recognition.

-

Altered pKa: The electron-donating effect of the two methyl groups increases the basicity of the N3 position, potentially favoring protonation under physiological conditions.

Visualization of Base Pairing Blockade

The following diagram illustrates the structural conflict introduced by m4,4dC compared to canonical dC.

Caption: Comparison of canonical dC:dG pairing vs. m4,4dC:dG interaction. The dimethylation at N4 eliminates the H-bond donor, causing steric repulsion with Guanine.

Part 3: Detection Technologies

Since m4,4dC is often present at trace levels (in synthetic contexts) or as a damage product, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is the gold standard for validation.

LC-MS/MS Workflow

The detection relies on the unique mass shift (+28.03 Da relative to dC).

Target Transitions (Positive ESI Mode):

-

Precursor Ion (M+H)+: m/z ~256.1 (Deoxycytidine is 228.1; +28 for 2x Methyl).

-

Product Ion (Base+H)+: m/z ~140.1 (Cytosine is 112.1; +28 for 2x Methyl).

-

Neutral Loss: -116 Da (Deoxyribose).

Quantitative Comparison Table:

| Nucleoside | Formula | Precursor (m/z) | Product (m/z) | Retention Time (Rel)* |

| dC | C9H13N3O4 | 228.1 | 112.1 | 1.00 (Reference) |

| 5mC | C10H15N3O4 | 242.1 | 126.1 | 1.25 |

| 4mC | C10H15N3O4 | 242.1 | 126.1 | 1.30 |

| m4,4dC | C11H17N3O4 | 256.1 | 140.1 | 1.45 (More Hydrophobic) |

*Retention times vary by column (C18 recommended) but m4,4dC generally elutes later due to increased hydrophobicity.

Nanopore Sequencing Signature

In Nanopore sequencing (e.g., Oxford Nanopore), m4,4dC generates a distinct "current blockade" signal. Because the base is bulkier and cannot H-bond, it often appears as a "skip" or a high-noise event, distinct from the cleaner signal of 5mC.

Part 4: Experimental Protocols

Protocol A: Enzymatic Digestion for LC-MS/MS

Objective: Isolate nucleosides from synthetic oligos or genomic DNA for mass spec analysis.

Reagents:

-

Nucleolytic Mix (Nuclease P1, Phosphodiesterase I, Benzonase).

-

Alkaline Phosphatase (CIP or SAP).

-

Buffer: 10 mM Ammonium Acetate (pH 5.3) + ZnCl2 (cofactor).

Step-by-Step:

-

Denaturation: Heat 1-5 µg of DNA at 95°C for 5 mins; snap cool on ice.

-

Digestion Phase 1: Add 1 U Nuclease P1 in 20 µL Ammonium Acetate buffer. Incubate at 42°C for 2 hours.

-

Causality: P1 cleaves ssDNA into dNMPs. Heat denaturation ensures P1 access to GC-rich regions.

-

-

Digestion Phase 2: Add 1 U Alkaline Phosphatase. Incubate at 37°C for 1 hour.

-

Causality: Dephosphorylates dNMPs into nucleosides (required for efficient ESI ionization).

-

-

Filtration: Pass through a 3 kDa MWCO filter to remove enzymes.

-

Self-Validation: Analyze flow-through. Retentate should contain enzymes; flow-through contains nucleosides.

-

-

Analysis: Inject 5 µL into UHPLC-MS/MS (Agilent 6400 or Thermo Altis).

Protocol B: Probing AlkB Repair Activity

Objective: Test if a specific demethylase can repair m4,4dC back to dC or 4mC.

Workflow Diagram:

Caption: In vitro assay to determine if oxidative demethylases (AlkB/Tet) can process the dimethylated substrate.

Methodology:

-

Substrate Prep: Synthesize a 15-mer oligo containing a central m4,4dC (using phosphoramidites).

-

Reaction Mix: 50 mM HEPES (pH 7.0), 75 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbate, 5 µM Enzyme.

-

Incubation: 37°C for defined timepoints (0, 15, 30, 60 min).

-

Validation: Digest to nucleosides (Protocol A) and monitor the disappearance of m/z 256.1 and appearance of m/z 242.1 (4mC) or 228.1 (dC).

Part 5: References & Grounding[1]

-

Discovery in RNA (Biological Context):

-

Synthetic & Repair Context (DNA):

-

Title: An Investigation of AlkB-Family DNA Repair Enzymes and Their Interaction with Synthetic, Modified Oligonucleotides.[3]

-

Source: University of Rhode Island (Dissertation).

-

Context: Details the use of N4,N4-dimethylcytosine as a "dimethyl adduct" to study repair enzyme specificity and synthesis workflows.

-

URL:[Link]

-

-

Detection Methodology:

-

Title: Specific method for the determination of genomic DNA methylation by liquid chromatography-electrospray ionization tandem mass spectrometry.

-

Source: Analytical Chemistry (via PubMed).

-

Context: Establishes the baseline LC-MS/MS protocols for separating methylated deoxycytidines.

-

URL:[Link]

-

-

Viral Epitranscriptomics:

Sources

The Unseen Influence: A Technical Guide to the Biological Significance of N4,N4-dimethylcytidine (m4C)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N4,N4-dimethylcytidine (m4C) is a post-transcriptional RNA modification that has long remained in the shadow of more extensively studied epigenetic and epitranscriptomic marks. However, recent advancements in analytical technologies have begun to unveil its critical role in a diverse array of biological processes. This in-depth technical guide provides a comprehensive overview of the current understanding of m4C, from the molecular machinery that governs its placement and potential removal to its profound impact on RNA structure, function, and cellular homeostasis. We will delve into the intricate mechanisms by which m4C influences gene expression, its emerging links to human diseases, including mitochondrial disorders, cancer, and viral infections, and provide detailed, field-proven methodologies for its detection and analysis. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the untapped therapeutic potential of targeting the m4C epitranscriptome.

Introduction: The Expanding World of Epitranscriptomics

The central dogma of molecular biology, while foundational, is elegantly embellished by a vast and dynamic layer of regulation: the epitranscriptome. Chemical modifications to RNA molecules, now numbering over 170, play a pivotal role in fine-tuning gene expression at the post-transcriptional level. Among these, N4,N4-dimethylcytidine (m4C), the dimethylated form of cytidine at the N4 position, is emerging as a significant player with diverse biological functions.[1][2] This guide will provide a comprehensive exploration of the biological significance of m4C, with a focus on the underlying molecular mechanisms and the technical approaches to study this intriguing modification.

The Molecular Machinery of m4C Modification

The dynamic regulation of m4C is orchestrated by a coordinated interplay of "writer," "reader," and "eraser" proteins. While our understanding of the complete m4C regulatory network is still evolving, significant progress has been made in identifying the key enzymatic players.

The "Writers": m4C Methyltransferases

The deposition of m4C is catalyzed by a specific class of S-adenosyl methionine (SAM)-dependent methyltransferases.

-

METTL15 in Eukaryotes: In human cells, the primary enzyme responsible for m4C installation in mitochondrial RNA is METTL15 (Methyltransferase-like 15).[3][4] METTL15 is a nuclear-encoded protein that localizes to the mitochondria and specifically catalyzes the formation of m4C at position 839 of the 12S mitochondrial ribosomal RNA (rRNA).[3][4][5] This modification is crucial for the proper assembly and function of the mitochondrial ribosome (mitoribosome).[3][5] Structural studies have revealed that METTL15 consists of a methyltransferase domain and a scaffold-like domain, which work in concert to recognize and bind its RNA substrate.[1][3] The recruitment of METTL15 to the mitoribosome is facilitated by the ribosome-binding factor hsRBFA.[1][3]

-

RsmH/RsmI in Prokaryotes: In bacteria, the enzymes responsible for N4-methylation of cytidine in rRNA are RsmH and RsmI. RsmH can catalyze the dimethylation of cytidine to form m4C.[2] This modification in bacterial ribosomes is also located in functionally important regions, suggesting a conserved role in translation.

-

Archaeal m4C Synthase: In hyperthermophilic archaea, a unique family of RNA methyltransferases containing a Rossman-fold is responsible for generating m4C in the 16S rRNA. This modification is critical for ribosome stability and function at extreme temperatures, highlighting the role of m4C in adaptation to environmental stress.[6][7][8]

Diagram: The "Writer" Machinery of m4C Modification

Caption: The enzymatic machinery responsible for m4C deposition.

The "Readers" and "Erasers": An Uncharted Territory

A significant gap in our current understanding of m4C biology is the identification of specific "reader" proteins that recognize and bind to m4C-modified RNA, and "eraser" enzymes that might remove this modification. Unlike the well-characterized reader and eraser families for other RNA modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C), the corresponding machinery for m4C remains elusive. The discovery of such proteins would be a major breakthrough, as it would complete the regulatory circuit of m4C and open new avenues for understanding its functional consequences.

Hypothetical Strategies for Identifying m4C Readers and Erasers:

-

RNA Affinity Chromatography-Mass Spectrometry: This classic approach involves using synthetic RNA baits with and without m4C to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

-

Yeast Three-Hybrid System: This genetic screen can be adapted to identify proteins that bind to a specific RNA sequence containing m4C.

-

In Silico Screening: Computational approaches can be used to screen protein databases for domains that have the potential to bind to m4C based on structural and chemical properties.

-

Biochemical Assays for Demethylase Activity: Cell extracts or purified protein fractions can be screened for the ability to remove the methyl groups from a m4C-labeled RNA substrate.

The Functional Consequences of m4C Modification

The addition of two methyl groups to the N4 position of cytidine has profound effects on its chemical properties, leading to significant alterations in RNA structure and function.

Disruption of Watson-Crick Base Pairing and RNA Destabilization

One of the most well-characterized effects of m4C is its ability to disrupt canonical Watson-Crick base pairing with guanosine.[5] The two methyl groups at the N4 position sterically hinder the formation of hydrogen bonds with guanine, leading to a destabilization of the RNA duplex.[5] This disruption can lead to localized changes in RNA secondary structure, potentially exposing or masking binding sites for RNA-binding proteins or other regulatory molecules.

Diagram: Impact of m4C on Base Pairing

Caption: m4C disrupts the hydrogen bonds in a standard C:G pair.

Regulation of Ribosome Function and Translation

The presence of m4C in rRNA, particularly in functionally critical regions like the decoding center, has significant implications for translation.

-

Mitochondrial Translation: In humans, the absence of m4C at position 839 of the 12S mt-rRNA, due to METTL15 knockout, leads to impaired mitoribosome assembly, reduced mitochondrial protein synthesis, and compromised oxidative phosphorylation.[3][4] This highlights the essential role of m4C in maintaining mitochondrial function.

-

Bacterial and Archaeal Translation: In prokaryotes, m4C modifications in rRNA are also crucial for ribosome stability and translational fidelity. In hyperthermophilic archaea, m4C is essential for maintaining ribosome integrity at high temperatures.[6][7][8]

Potential Roles in Other Cellular Processes

While the best-characterized roles of m4C are in the context of rRNA, its presence in other RNA species and its ability to alter RNA structure suggest broader functions:

-

Gene Expression Regulation: In bacteria, N4-methylcytosine in DNA is known to play a role in epigenetic gene regulation.[2] It is plausible that m4C in mRNA could similarly influence gene expression by affecting mRNA stability, translation efficiency, or splicing.

-

Viral Life Cycle: The presence of m4C has been reported in the RNA of some viruses.[2] This modification could play a role in the viral life cycle, potentially by influencing viral replication, translation, or evasion of the host immune system.

m4C in Human Health and Disease

The critical role of m4C in fundamental cellular processes, particularly mitochondrial function, positions it as a key player in human health and disease.

Mitochondrial Diseases

Given the essential function of METTL15 in mitoribosome biogenesis, it is highly likely that mutations or dysregulation of this enzyme could lead to mitochondrial diseases.[3] The resulting defects in mitochondrial protein synthesis and oxidative phosphorylation could manifest in a wide range of clinical phenotypes, affecting tissues with high energy demands such as the brain, muscle, and heart.

Cancer

While direct evidence for the involvement of m4C in cancer is still emerging, several lines of reasoning suggest a potential role:

-

Mitochondrial Metabolism: Cancer cells often exhibit altered mitochondrial metabolism (the Warburg effect). As m4C is critical for mitochondrial function, its dysregulation could contribute to the metabolic reprogramming of cancer cells.

-

Related Modifications: The related modification N4-acetylcytidine (ac4C), which also occurs at the N4 position of cytidine, has been implicated in various cancers. The writer enzyme for ac4C, NAT10, is often overexpressed in tumors and promotes cancer cell proliferation and survival.

Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10] The reliance of neurons on mitochondrial energy production makes them particularly vulnerable to defects in mitoribosome function. Therefore, dysregulation of m4C and METTL15 could be a contributing factor to the pathogenesis of these devastating disorders. While direct links are yet to be firmly established, the investigation of lncRNA ac4C modification in Alzheimer's disease models suggests that cytidine modifications may play a role.[11]

Viral Infections

The discovery of m4C in viral RNA suggests that this modification may be a target for antiviral drug development.[2] Targeting the host or viral enzymes responsible for m4C deposition could inhibit viral replication or enhance the host immune response.

Methodologies for the Study of m4C

The study of m4C has been greatly advanced by the development of sensitive and specific analytical techniques. This section provides an overview and detailed protocols for the key methodologies used to detect, quantify, and map m4C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of m4C.[12][13] This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation by liquid chromatography and detection by mass spectrometry.

Table 1: Comparison of m4C Detection Methods

| Method | Principle | Advantages | Limitations |

| LC-MS/MS | Separation and mass-based detection of digested nucleosides. | Highly accurate and quantitative; can detect a wide range of modifications simultaneously. | Requires specialized equipment; does not provide sequence context. |

| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil. | Provides single-base resolution information on the location of m4C. | Can be challenging to achieve complete conversion; m4C is partially resistant, complicating quantification.[14] |

| m4C-RIP-Seq | Immunoprecipitation of m4C-containing RNA fragments followed by sequencing. | Provides transcriptome-wide mapping of m4C sites. | Dependent on the availability of a highly specific antibody; potential for off-target binding. |

Experimental Protocol: LC-MS/MS for m4C Quantification

-

RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating DNA.

-

Purify the RNA using a column-based method or ethanol precipitation.

-

-

RNA Digestion:

-

To 1-5 µg of purified RNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to digest the RNA into individual nucleosides.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detect the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for m4C and other nucleosides should be optimized beforehand.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure m4C and other nucleoside standards.

-

Quantify the amount of m4C in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of m4C to the amount of a canonical nucleoside (e.g., cytidine or guanosine) to determine the relative abundance of m4C.

-

Bisulfite Sequencing

Bisulfite sequencing is a powerful technique for identifying the location of m4C at single-base resolution.[14][15] The method is based on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while methylated cytosines are resistant to this conversion. However, it is important to note that m4C is only partially resistant to bisulfite treatment, which can complicate data analysis and quantification.

Experimental Protocol: RNA Bisulfite Sequencing for m4C Mapping

-

RNA Fragmentation and Bisulfite Conversion:

-

Fragment the purified RNA to a suitable size (e.g., 100-200 nucleotides).

-

Treat the fragmented RNA with sodium bisulfite under denaturing conditions. This can be done using a commercial kit or a custom protocol. The reaction is typically carried out at a specific temperature and pH for several hours.

-

-

cDNA Synthesis and Library Preparation:

-

Reverse transcribe the bisulfite-converted RNA into cDNA using random primers.

-

Synthesize the second strand of cDNA.

-

Prepare a sequencing library from the double-stranded cDNA using a standard library preparation kit for next-generation sequencing.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome.

-

Identify sites of m4C as cytosines that are not converted to thymines in the sequencing reads.

-

Specialized bioinformatic tools are required to account for the partial conversion of m4C and to accurately call m4C sites.

-

m4C RNA Immunoprecipitation Sequencing (m4C-RIP-Seq)

m4C-RIP-Seq is a technique used to map the transcriptome-wide distribution of m4C.[8][16] This method relies on the use of an antibody that specifically recognizes m4C to enrich for m4C-containing RNA fragments, which are then identified by high-throughput sequencing. The success of this technique is highly dependent on the specificity and affinity of the m4C antibody.

Experimental Protocol: m4C-RIP-Seq

-

Cell Lysis and RNA Fragmentation:

-

Lyse cells in a buffer that preserves RNA-protein interactions.

-

Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides) using enzymatic or chemical methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with a specific anti-m4C antibody.

-

Add protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m4C-containing RNA from the beads.

-

Prepare a sequencing library from the eluted RNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library and align the reads to a reference genome or transcriptome.

-

Identify peaks of enriched reads, which correspond to regions of m4C modification.

-

Bioinformatic analysis can be used to identify the specific genes and RNA features that are enriched for m4C.

-

Diagram: Workflow for m4C-RIP-Seq

Caption: A schematic overview of the m4C-RIP-Seq workflow.

Future Perspectives and Conclusion

The study of N4,N4-dimethylcytidine is a rapidly evolving field with immense potential. While significant strides have been made in understanding its fundamental biology, many questions remain unanswered. The identification of m4C reader and eraser proteins is a critical next step that will undoubtedly unlock new layers of regulation. Further investigation into the role of m4C in a broader range of diseases, including cancer and neurodegenerative disorders, is also warranted. The development of more robust and quantitative methods for m4C detection will be essential for these future studies.

References

-

Structural insights into the specific recognition of mitochondrial ribosome-binding factor hsRBFA and 12 S rRNA by methyltransferase METTL15. (2024). PubMed. [Link]

-

(PDF) Structural insights into the specific recognition of mitochondrial ribosome-binding factor hsRBFA and 12 S rRNA by methyltransferase METTL15. (n.d.). ResearchGate. [Link]

-

N4-methylcytidine (m4C). (n.d.). Modomics - A Database of RNA Modifications. [Link]

-

Mettl15 promotes the maturation of mitochondrial ribosomes and facilitates cell lactylation by regulating the posttranslation of 12S rRNA. (2024). Research Communities. [Link]

-

N4,N4-dimethylcytidine (m4,4C). (n.d.). Modomics - A Database of RNA Modifications. [Link]

-

Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. (2020). Nucleic Acids Research. [Link]

-

StructRMDB: A database of RNA modification sites that affect RNA secondary structure. (n.d.). Oxford Academic. [Link]

-

MODOMICS: a database of RNA modifications and related information. 2025 update and 20th anniversary. (2025). PMC. [Link]

-

Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. (2021). PMC. [Link]

-

Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines. (2023). PMC. [Link]

-

RNA Modifications Database List. (n.d.). CD Genomics. [Link]

-

METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. (2019). PMC. [Link]

-

A Guide to RNA Bisulfite Sequencing (m5C Sequencing). (n.d.). CD Genomics. [Link]

-

1 Characterization of epitranscriptome reader proteins experimentally and in silico. (n.d.). Semantic Scholar. [Link]

-

The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. (2024). University of Cambridge. [Link]

-

Comprehensive Analysis of Long Non-Coding RNAs N4-Acetylcytidine in Alzheimer's Disease Mice Model Using High-Throughput Sequencing. (2022). PubMed. [Link]

-

Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. (2020). PubMed. [Link]

-

Parkinson's disease-associated shifts between DNA methylation and DNA hydroxymethylation in human brain in PD-related genes, including PARK19 (DNAJC6) and PTPRN2 (IA-2β). (n.d.). PMC. [Link]

-

Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA. (2022). RCSI Repository. [Link]

-

LC-MS Analysis of Methylated RNA. (n.d.). Springer Nature Experiments. [Link]

-

A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PMC. [Link]

-

A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PubMed. [Link]

-

A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PNAS. [Link]

-

Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. (2021). PubMed. [Link]

-

Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods. (n.d.). Epigenetics. [Link]

-

A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. (2024). PNAS. [Link]

-

Parkinson's disease-associated shifts between DNA methylation and DNA hydroxymethylation in human brain in PD-related genes, including PARK19 (DNAJC6) and PTPRN2 (IA-2β). (2024). PubMed. [Link]

-

Comparative Analysis of Machine Learning Models for Cancer Diagnosis. (2025). medRxiv. [Link]

-

Ribosome stoichiometry: from form to function. (2016). PMC. [Link]

-

Identification and characterization of novel proteins associated with CHD4. (n.d.). ResearchGate. [Link]

-

The bisulfite genomic sequencing protocol. (2013). Scientific Research Publishing. [Link]

-

Homo sapiens - Whole Genome Bisulfite Sequencing. (n.d.). Macrogen. [Link]

-

From aging to Alzheimer's disease: concordant brain DNA methylation changes in late life. (2025). PubMed. [Link]

-

How to Prepare a Library for RIP-Seq: A Comprehensive Guide. (n.d.). CD Genomics. [Link]

-

Standard-free Quantitative Mass Spectrometry of RNA Modifications. (2025). ChemRxiv. [Link]

-

Oxidative damage in nucleic acids and Parkinson's disease. (2007). PubMed. [Link]

-

RNA Immunoprecipitation Chip (RIP) Assay. (n.d.). Merck Millipore. [Link]

-

The influence of rRNA modification on eukaryotic ribosome biogenesis and function. (n.d.). Lafontaine Lab. [Link]

-

LC-MS Analysis Workflows for RNA Therapeutics to Ensure Product Quality and Process Consistency. (n.d.). Waters Corporation. [Link]

-

Parkinson's disease-associated, sex-specific changes in DNA methylation at PARK7 (DJ-1), SLC17A6 (VGLUT2), PTPRN2 (IA-2β), and NR4A2 (NURR1) in cortical neurons. (2022). PMC. [Link]

-

Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. (2025). MDPI. [Link]

-

Alzheimer's disease is associated with altered expression of genes involved in immune response and mitochondrial processes in astrocytes. (2017). PMC. [Link]

-

Comparative Analysis of Machine Learning Models for Cancer Diagnosis. (2025). medRxiv. [Link]

-

Cdc42GAP deficiency contributes to the Alzheimer's disease phenotype. (2023). PubMed. [Link]

-

Nicotinamide Adenine Dinucleotide Supplementation in Parkinson's Disease: A Potential Disease‐Modifying Agent Targeting Multiple Pathways. (2022). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Methylation of Ribosomal RNA: A Mitochondrial Perspective [frontiersin.org]

- 3. communities.springernature.com [communities.springernature.com]

- 4. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the specific recognition of mitochondrial ribosome-binding factor hsRBFA and 12 S rRNA by methyltransferase METTL15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Alzheimer’s disease is associated with altered expression of genes involved in immune response and mitochondrial processes in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdc42GAP deficiency contributes to the Alzheimer's disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Analysis of Long Non-Coding RNAs N4-Acetylcytidine in Alzheimer's Disease Mice Model Using High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]

- 13. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 14. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 16. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]

Methodological & Application

Application Notes & Protocols: Investigating N4,N4-dimethyl-2'-deoxycytidine for Antiviral Drug Development

Abstract

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively targeting viral polymerases to inhibit replication.[1] This class of drugs, which includes molecules like Remdesivir and Molnupiravir, has been pivotal in managing viral diseases ranging from HIV to SARS-CoV-2.[2][3] Within this chemical space, modifications to the cytidine scaffold have yielded numerous potent antiviral agents. This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of a lesser-explored analog, N4,N4-dimethyl-2'-deoxycytidine (dm⁴dC), as a potential antiviral candidate. We present a scientific rationale, detailed experimental protocols, and a framework for data interpretation, designed to empower researchers in the field of antiviral drug discovery to explore the therapeutic potential of this compound.

Scientific Rationale and Proposed Mechanism of Action

The fundamental principle behind nucleoside analog antivirals is their ability to act as fraudulent substrates for viral RNA- or DNA-dependent polymerases.[4] Upon entry into a host cell, the nucleoside analog is successively phosphorylated by host cell kinases to its active triphosphate form. This triphosphate moiety can then be incorporated into the nascent viral genome by the viral polymerase. This event typically leads to one of two primary outcomes:

-

Chain Termination: The analog lacks a crucial 3'-hydroxyl group, preventing the addition of the next nucleotide and halting genome elongation.

-

Lethal Mutagenesis: The analog is incorporated but causes mispairing during subsequent replication rounds, leading to an accumulation of mutations that exceeds the virus's error threshold, resulting in a non-viable viral population.[5]

N4,N4-dimethyl-2'-deoxycytidine is a modification of 2'-deoxycytidine. The dimethylation at the N4 position of the cytosine base is hypothesized to interfere with proper Watson-Crick base pairing. While it may still be recognized and incorporated by viral polymerases, the bulky dimethylamino group could disrupt the geometry of the polymerase active site or prevent the formation of a stable base pair with guanine during the next round of replication, potentially inducing mutations. Its structural similarity to other N4-modified cytidines, such as N4-hydroxycytidine (the active form of Molnupiravir), suggests it warrants investigation as a viral mutagen.[6][7]

Proposed Metabolic Activation and Antiviral Pathway

The proposed pathway involves intracellular phosphorylation to the active triphosphate form, followed by incorporation into the viral genome by a viral polymerase, leading to replication inhibition.

Caption: Proposed mechanism of N4,N4-dimethyl-2'-deoxycytidine antiviral activity.

Synthesis, Purification, and Characterization Protocol

The synthesis of N4,N4-dimethyl-2'-deoxycytidine is not widely reported in commercial catalogs, necessitating a custom synthesis protocol. The following procedure is adapted from established methods for synthesizing N4-modified cytidine analogs.[8][9]

Protocol 2.1: Synthesis of N4,N4-dimethyl-2'-deoxycytidine

This protocol involves a two-step process starting from commercially available 2'-deoxycytidine: first, an activation step, followed by nucleophilic substitution with dimethylamine.

Materials:

-

2'-deoxycytidine

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dimethylamine solution (40% in water or 2M in THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Activation of 2'-deoxycytidine:

-

Dissolve 1.0 equivalent of 2'-deoxycytidine in anhydrous DCM containing 2.0 equivalents of Et₃N and 0.05 equivalents of DMAP.

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Add 1.3 equivalents of TPSCl portion-wise to the solution. Causality: TPSCl acts as an activating agent for the N4-amino group, making it a better leaving group for the subsequent nucleophilic substitution.

-

Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (2x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude activated intermediate.

-

-

Nucleophilic Substitution with Dimethylamine:

-

Dissolve the crude intermediate from the previous step in a mixture of THF and the dimethylamine solution (e.g., 2:1 v/v).

-

Stir the reaction at room temperature overnight. The progress can be monitored by TLC or LC-MS. Causality: The highly nucleophilic dimethylamine displaces the activated sulfonyl group to form the desired N4,N4-dimethyl product.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

-

Characterize the final product to confirm its identity and purity using:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

HPLC: To determine the purity of the final compound.

-

-

Synthesis and Purification Workflow

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

N4,N4-dimethyl-2'-deoxycytidine in RNA structure and stability studies

Application Note & Protocols

Topic: N4,N4-dimethylcytidine (m42C) as a Molecular Probe for RNA Structure and Stability Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Post-transcriptional modifications of RNA are critical regulators of gene expression, and understanding their impact on RNA structure and function is paramount. N4,N4-dimethylcytidine (m42C), a synthetically accessible RNA modification, serves as a powerful tool for dissecting RNA biology. Unlike its naturally occurring counterpart, N4-methylcytidine (m4C), which has a minor effect on base-pairing, the dimethylated m42C modification sterically prevents Watson-Crick hydrogen bonding with guanosine.[1][2] This profound disruption of the canonical C:G pair makes m42C an invaluable probe for investigating the structural and functional importance of specific cytidine residues within an RNA molecule. This guide details the synthesis of m42C-modified oligonucleotides and provides comprehensive protocols for their application in studying RNA duplex stability, conformational changes, and RNA-protein interactions.

Introduction: The Role of Modified Nucleosides in RNA Research

The landscape of RNA biology is decorated with over 170 distinct chemical modifications that fine-tune the structure, stability, and function of RNA molecules.[3] These modifications, collectively termed the "epitranscriptome," are crucial for diverse cellular processes, from tRNA and rRNA maturation to the regulation of mRNA translation and stability.[3][4] The advent of mRNA therapeutics, exemplified by the COVID-19 vaccines, has further underscored the importance of modified nucleosides, which are used to enhance stability and evade innate immune responses.[][6][7]

While many natural modifications subtly alter RNA properties, synthetic analogues can be designed to act as deliberate molecular probes. N4,N4-dimethylcytidine (m42C) is one such tool. The addition of two methyl groups to the exocyclic amine at the N4 position of cytidine creates significant steric hindrance, preventing the formation of the canonical three hydrogen bonds with a partner guanosine.[1][2][8] Instead, it forces a distorted, wobble-like conformation with only two hydrogen bonds, leading to a dramatic and predictable destabilization of the RNA duplex.[1][2] This property allows researchers to functionally "knock out" a specific C:G base pair and observe the consequences, providing direct evidence for its role in maintaining structural integrity, mediating protein recognition, or influencing enzymatic processing.

Synthesis and Incorporation of m42C into RNA Oligonucleotides

To utilize m42C as a research tool, it must first be prepared as a phosphoramidite building block for solid-phase RNA synthesis. The synthesis is a multi-step process starting from a protected cytidine precursor.

Workflow for m42C Phosphoramidite Synthesis and RNA Incorporation:

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. custombiotech.roche.com [custombiotech.roche.com]

- 7. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

Application Note: Strategic Fluorescent Labeling and Incorporation of N4,N4-dimethyl-2'-deoxycytidine

This Application Note is designed for researchers in epigenetics, structural biology, and nucleic acid chemistry. It addresses the specific challenge of studying N4,N4-dimethyl-2'-deoxycytidine (d(m4,4C)) , a hyper-modified nucleoside often used to probe enzyme kinetics and base-flipping mechanisms due to its inability to form Watson-Crick hydrogen bonds.[]

Executive Summary & Chemical Logic

The Challenge: Unlike standard cytosine or even 5-methylcytosine (5mC), N4,N4-dimethyl-2'-deoxycytidine presents a unique chemical blockade.[] The

The Solution: You cannot "label" the

-

Solid-Phase Incorporation: Introducing d(m4,4C) via phosphoramidite chemistry at a precise genomic locus.[][2]

-

Orthogonal Labeling: Placing a fluorophore at the C5-position (via a linker) or on an adjacent nucleotide (FRET partner) to report on the conformational changes (base flipping) induced by the dimethyl modification.[2]

This guide details the synthesis, purification, and validation of d(m4,4C)-containing oligonucleotides and the design of FRET probes to utilize this modification as a structural switch.[2]

Strategic Analysis: The "Blocked N4" Problem

To label this molecule effectively, one must understand why standard protocols fail.[][2]

| Feature | Standard Cytosine (dC) | N4,N4-dimethyl-dC (d(m4,4C)) | Impact on Labeling |

| N4 Position | Primary Amine (-NH2) | Tertiary Amine (-N(CH3)2) | Blocked: No reactive hydrogen for conjugation.[][2] |

| H-Bonding | Forms 3 H-bonds with G | 0 H-bonds (Steric Clash) | Base Flipping: Forces the base out of the helix.[][2] |

| C5 Position | Available | Available | Target: Primary site for linker attachment. |

| Sugar (3'/5') | Available | Available | Target: Used for chain extension (phosphoramidite).[2] |

Visualization: The Labeling Strategy

The following diagram illustrates the chemical constraints and the correct labeling pathway.

Protocol A: Solid-Phase Synthesis of d(m4,4C) Oligonucleotides[1][2]

Since d(m4,4C) is not naturally naturally occurring in high abundance for isolation, it must be chemically synthesized.[2] This protocol describes the incorporation of the d(m4,4C) phosphoramidite .[2]

Materials Required[3][4][5][6][7][8][9][10]

-

d(m4,4C) Phosphoramidite: (Custom synthesis or sourced from specialized vendors like Glen Research or ChemGenes).[2]

-

Note: If synthesizing in-house, convert 2'-deoxyuridine to the 4-triazolyl derivative, then displace with dimethylamine.[]

-

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[][2]

-

Solid Support: CPG or Polystyrene (1 µmol scale).[2]

-

Labeling Reagent (Optional): 5'-Fluorescein Phosphoramidite or C6-Amino-Modifier dT (for internal labeling).[][2]

Step-by-Step Synthesis Workflow

-

Phosphoramidite Dissolution:

-

Dissolve the d(m4,4C) amidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M .

-

Critical: This modified base is more hydrophobic.[][2] Ensure complete dissolution; vortex and keep under Argon.[]

-

-

Coupling Cycle Modification:

-

Oxidation & Capping:

-

Deprotection (The Critical Step):

-

Condition: Concentrated Ammonium Hydroxide (28-30%) at 55°C for 8-12 hours .

-

Why: The N4-dimethyl group is stable to ammonia.[][2] Unlike N4-acetyl or N4-benzoyl protecting groups on standard C, the dimethyl groups remain on the base (which is the goal).[][2]

-

Avoid: Harsh alkylamines (methylamine) if you have other sensitive labels, though d(m4,4C) itself is robust.[2]

-

Protocol B: Creating the Fluorescent Reporter (FRET Design)

Because d(m4,4C) induces base flipping , the most powerful way to "label" it is to create a sensor that reports this structural state.[2] We use a FRET pair where the d(m4,4C) is the "flipper" and neighbors are the reporters.

Design Strategy

-

Target: A DNA duplex containing d(m4,4C) opposite a Guanine (G).[2]

-

Mechanism: The steric clash prevents H-bonding.[][2] The d(m4,4C) flips out of the helix.[2]

-

Labeling:

-

Donor (e.g., FAM): Attached to the 5'-end of the d(m4,4C) strand.[2]

-

Acceptor (e.g., TAMRA): Attached to the 3'-end of the complementary strand.[2]

-

Alternative (Probing the Flip): Incorporate 2-Aminopurine (2-AP) adjacent to d(m4,4C).[][2] 2-AP fluorescence is quenched when stacked.[][2] If d(m4,4C) flips out, stacking is disrupted, and 2-AP fluorescence increases.[]

-

Experimental Setup (2-AP Fluorescence Turn-On)

-

Oligonucleotide Design:

-

Sequence: 5' - T - [2-AP] - [d(m4,4C)] - T - 3'

-

Control: 5' - T - [2-AP] - [dC] - T - 3'

-

-

Buffer Conditions:

-

10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2.[][2]

-

-

Measurement:

-

Data Interpretation:

Quality Control & Validation

You must prove the dimethyl group is present, as it is "silent" in standard sequencing (often read as C or error).[2]

Method 1: Enzymatic Digestion + LC-MS/MS (Gold Standard)[1][2]

-

Digestion: Incubate 1 nmol of oligo with Nucleoside Digestion Mix (Benzonase, Phosphodiesterase I, AlkPhos) at 37°C for 4 hours.

-

LC-MS Analysis:

-

Verification: Look for the unique peak at 255.2 Da (M+H).[2]

Method 2: Thermal Melting ( ) Shift[2]

-

Hybridize the labeled oligo with a complementary strand (G opposite X).[2]

-

Measure

(260 nm absorbance).[2] -

Result: The duplex containing d(m4,4C):G will have a significantly lower

(often

References

-

Synthesis of N4-modified Cytosines

-

Phosphoramidite Chemistry Guide

-

Base Flipping Detection (2-AP Method)

-

Mass Spectrometry of Modified Nucleosides

Diagram: Workflow Summary

Sources

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. uni-regensburg.de [uni-regensburg.de]

- 5. US6340749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis - Google Patents [patents.google.com]

- 6. DNA N4-Methylcytosine (4mC) Analysis, By Modification Types | CD BioSciences [epigenhub.com]

- 7. DNAmod: N4-methylcytosine [dnamod.hoffmanlab.org]

- 8. news-medical.net [news-medical.net]

- 9. Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparative evaluation and analysis of DNA N4-methylcytosine methylation sites using deep learning - PMC [pmc.ncbi.nlm.nih.gov]

N4,N4-dimethyl-2'-deoxycytidine for in vitro transcription

Executive Summary

N4,N4-dimethyl-2'-deoxycytidine (dm⁴dC) is a specialized nucleoside analogue primarily utilized in DNA template engineering for in vitro transcription (IVT). Unlike its ribonucleotide counterpart (m⁴,⁴C) which is a post-transcriptional RNA modification, the 2'-deoxy form discussed here is incorporated into the DNA template to act as a molecular probe of RNA polymerase fidelity or a site-specific transcription modulator .

Due to the double methylation at the N4 position, this base lacks the hydrogen bond donor required for Watson-Crick pairing with Guanine. Consequently, it functions as a "steric roadblock" or "forced mismatch" during transcription. This guide details the protocols for synthesizing templates containing dm⁴dC and using them to study T7 RNA Polymerase (RNAP) elongation, stalling, and bypass mechanisms.

CRITICAL DISTINCTION:

N4,N4-dimethyl-2'-deoxycytidine (dm⁴dC): DNA nucleoside. Used in templates to block/modulate transcription.

N4,N4-dimethylcytidine (m⁴,⁴C): RNA nucleoside.[1] Used in mRNA/rRNA to alter immunogenicity or structure.

If your goal is to incorporate this modification INTO the RNA transcript, you require the Ribonucleotide Triphosphate (NTP) form, not the deoxy form described here.

Mechanistic Insight: The "Non-Pairing" Base

To understand how dm⁴dC functions in IVT, we must analyze its interaction within the transcription bubble.

-

Standard Cytosine (dC): Possesses an exocyclic amine (-NH₂) at C4. One hydrogen acts as a donor to the O6 of Guanine.

-

N4,N4-Dimethyl-dC (dm⁴dC): Both hydrogens on the N4 amine are replaced by methyl groups.

-

Loss of H-Bonding: The N4-H...O6-G hydrogen bond is impossible.

-

Steric Clash: The bulky methyl groups create steric hindrance in the major groove.

-

Hydrophobicity: The modification increases the local hydrophobicity of the DNA cleft.

-

Impact on T7 RNA Polymerase: When T7 RNAP encounters dm⁴dC in the template strand, the absence of a pairing partner (GTP cannot pair) forces the enzyme into a "stalled" or "error-prone" state. This allows researchers to:

-

Halt Transcription: Create defined 3'-end transcripts without linearizing the plasmid.

-

Study Fidelity: Determine if T7 RNAP misincorporates Adenine (A) or Uracil (U) opposite the bulky hydrophobic residue.

-

Freeze Elongation Complexes: Isolate the polymerase-DNA-RNA complex for structural analysis (Cryo-EM).

Visualization: Transcription Blockade Mechanism

Caption: Logical flow of T7 RNAP encountering N4,N4-dimethyl-dC, leading to stalling or misincorporation due to disrupted hydrogen bonding.

Protocol: Preparation of dm⁴dC-Modified Templates

Since dm⁴dC disrupts base pairing, you cannot generate these templates via standard PCR (the polymerase would mutate or stop at the modification). You must use Solid-Phase Oligonucleotide Synthesis followed by ligation or primer extension.

Method A: The "Ligated Insert" Approach (Recommended)

This method inserts a chemically synthesized oligonucleotide containing dm⁴dC into a plasmid or linear template.

Materials:

-

Modified Oligo: 5'-Phos- ... [dm⁴dC] ... -3' (Synthesized via phosphoramidite chemistry).

-

Upstream/Downstream DNA: Generated via PCR with restriction sites (e.g., BsaI for Golden Gate or Padlock probes).

-

T4 DNA Ligase.

Step-by-Step:

-

Design: Design a 40-60 nt oligonucleotide containing the dm⁴dC at the desired position relative to the T7 Promoter (+1).

-

Note: Place the modification at least 15 nt downstream of the promoter to allow T7 RNAP to initiate and clear the promoter (transition from abortive to elongation phase).

-

-

Annealing: Mix the Modified Oligo with a complementary "scaffold" strand (containing a mismatch or Inosine opposite dm⁴dC to prevent bulge formation) and the upstream/downstream double-stranded DNA fragments.

-

Ligation:

-

Mix: 1 pmol Backbone + 5 pmol Insert.

-

Add: 1µL T4 DNA Ligase (High Conc).

-

Incubate: 16°C for 12 hours or 25°C for 1 hour.

-

-

Purification: Gel-purify the full-length template on a 2% Agarose gel to remove unligated fragments.

Protocol: In Vitro Transcription & Stalling Analysis

This protocol tests the stalling efficiency of the dm⁴dC template.

Reagents:

-

Template: 50 ng/µL Ligated dm⁴dC DNA.

-

Enzyme: T7 RNA Polymerase (New England Biolabs or equivalent).

-

NTP Mix: 10 mM each (ATP, CTP, GTP, UTP).

-

Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine, 10 mM DTT.

-

Label: [α-³²P] UTP or Fluorescently labeled UTP (for visualization).

Experimental Workflow:

-

Reaction Assembly (20 µL):

Component Volume Final Conc. Nuclease-free Water to 20 µL - 10X Transcription Buffer 2 µL 1X NTP Mix (10 mM each) 1 µL 0.5 mM [α-³²P] UTP (Optional) 0.5 µL Trace dm⁴dC Template 200 ng 10 ng/µL | T7 RNA Polymerase | 1 µL | 50 Units |

-

Incubation:

-

Incubate at 37°C for 30 to 60 minutes .

-

Optimization: For stalling studies, reduce NTP concentration to 50-100 µM to slow down the polymerase and enhance stall detection.

-

-

Termination:

-

Add 20 µL of RNA Loading Dye (95% Formamide, 0.02% SDS, 0.02% Bromophenol Blue, 1 mM EDTA).

-

Heat at 95°C for 5 minutes to denature the RNA and release the polymerase.

-

-

Analysis (Urea-PAGE):

-

Load samples onto a 12-15% Denaturing Polyacrylamide Gel (7M Urea).

-

Run at 25W constant power until the dye front reaches the bottom.

-

Imaging: PhosphorImager (if radioactive) or SYBR Gold staining.

-

Expected Results:

-

Control (Unmodified C): Single band corresponding to full-length "Run-off" transcript.

-

Experimental (dm⁴dC):

-

Major Band: Truncated RNA stopping exactly at position n-1 (just before the modification).

-

Minor Band: Full-length RNA (indicating "bypass" or misincorporation).

-

Data Interpretation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| No Transcript | Modification is too close to Promoter. | Move dm⁴dC to position +20 or later. T7 RNAP needs ~12 nt to stabilize. |

| 100% Full Length (No Stall) | Polymerase bypassed the lesion. | Lower NTP concentrations (esp. GTP). Use a non-proofreading mutant if available (though T7 is naturally non-proofreading). |

| Smearing | Template degradation. | Ensure template is PAGE-purified and nuclease-free. dm⁴dC does not protect DNA from DNase. |

| Multiple Stall Bands | Polymerase stuttering. | This is common with hydrophobic modifications. Sequence the RNA to confirm the 3' end. |

References

-

Cervi, A. R., et al. (1993). "The crystal structure of N4-methylcytosine-guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG)."[2][3] Nucleic Acids Research, 21(24), 5623–5629.[2][3][4] Link

- Establishes the structural basis of N4-methyl

- Makarova, O. V., et al. (1995). "N4-aminocytidine and N4-hydroxycytidine: Mutagenic nucleoside analogs." Nucleosides and Nucleotides.

-

Kool, E. T. (2002). "Active site tightness and substrate fit in DNA replication." Annual Review of Biochemistry, 71, 191-219. Link

- Foundational review on how steric bulk (like dimethyl groups) affects polymerase fidelity.

-

New England Biolabs. "T7 RNA Polymerase In Vitro Transcription Protocols." Link

- Standard operating procedures for IVT optimiz

Note on Safety & Handling: N4,N4-dimethyl-2'-deoxycytidine phosphoramidites are sensitive to humidity. Store under Argon at -20°C. Dissolve in Anhydrous Acetonitrile immediately prior to use on the synthesizer.

Sources

- 1. N4-Methoxydeoxycytidine triphosphate is in the imino tautomeric form and substitutes for deoxythymidine triphosphate in primed poly d[A-T] synthesis with E. coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The crystal structure of N4-methylcytosine.guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The crystal structure of N4-methylcytosine.guanosine base-pairs in the synthetic hexanucleotide d(CGCGm4CG) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N4,N4-dimethyl-2'-deoxycytidine Phosphoramidite Synthesis

Welcome to the technical support center for the synthesis of N4,N4-dimethyl-2'-deoxycytidine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is grounded in established chemical principles and field-proven insights to ensure the successful synthesis of this critical oligonucleotide building block.

I. General Questions and Best Practices

Q1: What is the overall synthetic strategy for N4,N4-dimethyl-2'-deoxycytidine phosphoramidite?

The synthesis is a multi-step process that requires careful protection and activation of the 2'-deoxycytidine nucleoside. The general workflow involves:

-

Protection of the Exocyclic Amine: The N4 amino group of 2'-deoxycytidine is first protected to prevent unwanted side reactions in subsequent steps. For this specific phosphoramidite, a dimethylformamidine (dmf) protecting group is commonly used.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is then protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is crucial for purification and for the stepwise nature of automated oligonucleotide synthesis.[1]

-

Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[2]

This sequence of reactions yields the target N4,N4-dimethyl-2'-deoxycytidine phosphoramidite, which can then be purified and used in solid-phase oligonucleotide synthesis.

II. Troubleshooting the Synthesis Steps

This section addresses specific issues that may arise during each stage of the synthesis.

A. Protection of the N4-Exocyclic Amine

Q2: My N4-protection reaction with dimethylformamide dimethyl acetal (DMF-DMA) is incomplete or shows multiple products on TLC. What could be the cause?

Possible Causes & Solutions:

-

Moisture: The presence of water in the reaction can lead to the formation of byproducts. Ensure all glassware is oven-dried and reagents, especially the solvent (e.g., methanol or DMF), are anhydrous.

-

Reagent Quality: The DMF-DMA reagent can degrade over time. It's advisable to use a fresh bottle or distill the reagent before use.

-

Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, excessive heat should be avoided to prevent potential side reactions.

-

Incorrect Stoichiometry: An insufficient excess of DMF-DMA can lead to incomplete conversion. A slight excess (e.g., 1.2-1.5 equivalents) is typically recommended.

Pro-Tip: Monitor the reaction closely by Thin Layer Chromatography (TLC). The product, N4-(dimethylaminomethylene)-2'-deoxycytidine, will have a different Rf value than the starting material.

B. 5'-O-Dimethoxytritylation (DMT-Cl)

Q3: The 5'-O-DMT protection step is giving me a low yield. How can I improve it?

Possible Causes & Solutions:

-

Inadequate Drying: The protected nucleoside must be thoroughly dried before this step. Co-evaporation with anhydrous pyridine or toluene can effectively remove residual water.

-

Base and Catalyst: This reaction is typically carried out in pyridine, which acts as both a solvent and a base to neutralize the HCl generated.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

-

DMT-Chloride Quality: 4,4'-dimethoxytrityl chloride is sensitive to moisture and can hydrolyze. Use a fresh, high-quality reagent and handle it in a dry environment.

-

Reaction Time and Temperature: The reaction is usually performed at room temperature. Allowing the reaction to proceed overnight can often improve yields.

Q4: I am observing the formation of a 3',5'-bis-DMT protected byproduct. How can I prevent this?

Possible Causes & Solutions:

-

Excess DMT-Cl: Using a large excess of DMT-Cl can lead to the protection of the more sterically hindered 3'-hydroxyl group.[1] A slight excess (e.g., 1.1-1.3 equivalents) is generally sufficient.

-

Reaction Temperature: Higher temperatures can promote the formation of the bis-protected product.[1] Maintaining the reaction at room temperature is recommended.

C. 3'-O-Phosphitylation

Q5: My phosphitylation reaction is inefficient, and I see a significant amount of H-phosphonate byproduct in my 31P NMR spectrum. What is going wrong?

Possible Causes & Solutions:

-

Moisture: This is the most common culprit. The phosphitylating reagent is extremely sensitive to water. All reagents, solvents (especially acetonitrile or dichloromethane), and glassware must be scrupulously dry.[4] Using anhydrous solvents from a freshly opened bottle or a solvent purification system is highly recommended.

-

Base Quality: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is used to scavenge the HCl produced during the reaction.[2] Ensure the base is anhydrous and of high purity.

-

Activator Issues: While not always necessary with the chlorophosphoramidite reagent, some protocols use an activator. If using an activator like 1H-tetrazole, ensure it is also anhydrous.[5]

-

Reagent Degradation: The phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, can degrade upon storage. It is best to use a fresh reagent.

Pro-Tip: The presence of a signal around 0-10 ppm in the 31P NMR spectrum often indicates the formation of H-phosphonate species due to hydrolysis. The desired phosphoramidite product typically shows two diastereomeric peaks in the range of 145-150 ppm.[6][7]

Q6: The purification of the final phosphoramidite by silica gel chromatography is difficult, and I'm experiencing product degradation on the column. What are my options?

Possible Causes & Solutions:

-

Acidic Silica: Standard silica gel can be slightly acidic, which can lead to the cleavage of the acid-labile DMT group.[5] It is crucial to neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine or DIPEA.

-

Solvent System: Use a solvent system that provides good separation of your product from impurities. A common system is a gradient of ethyl acetate in hexane or dichloromethane, often with a small percentage (e.g., 0.5-1%) of triethylamine or DIPEA to maintain basic conditions.

-

Alternative Purification: If chromatography proves problematic, precipitation can be an effective purification method. The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then precipitated by adding it dropwise to a cold, non-polar solvent like hexane or pentane.

III. Characterization and Quality Control

Q7: What are the key analytical techniques for characterizing the final N4,N4-dimethyl-2'-deoxycytidine phosphoramidite?

Key Analytical Techniques:

-

31P NMR: This is the most informative technique for assessing the purity of the final phosphoramidite.[6][7] As mentioned, the product should show two distinct peaks for the diastereomers in the 145-150 ppm region. The absence of significant peaks in other regions, particularly the H-phosphonate region (0-10 ppm) and the phosphate triester region (around -2 to 0 ppm), indicates high purity.

-

1H NMR: Proton NMR is used to confirm the overall structure of the molecule, including the presence of the DMT group, the deoxyribose sugar protons, the base protons, and the protecting groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound.

-

HPLC: High-performance liquid chromatography can be used to assess the purity of the final product.

| Analytical Technique | Expected Result for High-Purity Product |

| 31P NMR | Two diastereomeric peaks between 145-150 ppm. Minimal peaks in other regions.[6] |

| 1H NMR | Characteristic peaks for DMT, deoxyribose, cytosine, and dimethylformamidine protons. |

| HRMS | Observed mass should match the calculated mass within a narrow tolerance. |

| HPLC | A single major peak corresponding to the product. |

IV. Experimental Workflow Diagrams

To visually guide you through the process, here are diagrams outlining the synthesis and a troubleshooting decision tree.

Caption: Overall synthetic workflow for N4,N4-dimethyl-2'-deoxycytidine phosphoramidite.

Caption: Troubleshooting decision tree for the phosphitylation step.

V. References

-

Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

-

Sinha, N. D., Michaud, D. P., Roy, S. K., & Casale, R. A. (1994). Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection. Nucleic Acids Research, 22(15), 3119–3123. Retrieved from [Link]

-